2-(4-Methylcyclohexyl)piperidine
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Overview
Description
2-(4-Methylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a piperidine ring substituted with a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylcyclohexanone with piperidine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Another approach involves the reduction of 2-(4-Methylcyclohexyl)piperidinone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction step is crucial for obtaining the piperidine derivative in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Methylcyclohexyl)piperidine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
4-Methylpiperidine: A derivative with a methyl group on the piperidine ring, used in similar applications.
Cyclohexylpiperidine: A compound with a cyclohexyl group, known for its use in medicinal chemistry.
Uniqueness
2-(4-Methylcyclohexyl)piperidine is unique due to the presence of both a piperidine ring and a 4-methylcyclohexyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
CAS No. |
85237-69-0 |
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Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h10-13H,2-9H2,1H3 |
InChI Key |
JBVLZTOPFKHUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CCCCN2 |
Origin of Product |
United States |
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